molecular formula C8H8O2S2 B12517488 Thietan-3-yl thiophene-2-carboxylate CAS No. 697783-46-3

Thietan-3-yl thiophene-2-carboxylate

Cat. No.: B12517488
CAS No.: 697783-46-3
M. Wt: 200.3 g/mol
InChI Key: WLQDLXIEVOGMDM-UHFFFAOYSA-N
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Description

Thietan-3-yl thiophene-2-carboxylate (CAS 697783-46-3) is an organic compound with the molecular formula C 8 H 8 O 2 S 2 and a molecular weight of 200.28 g/mol . This ester is characterized by its unique structure, which incorporates both thietane and thiophene heterocyclic rings, making it a molecule of interest in various research fields, particularly in medicinal chemistry and materials science. The thiophene moiety is a well-established pharmacophore in drug discovery, ranked 4th among sulfur-containing rings in U.S. FDA-approved small molecule drugs over the last decade . Thiophene derivatives are recognized for their versatile biological activities and are frequently explored as bioisosteric replacements for phenyl rings to improve metabolic stability and binding affinity . While the specific biological profile of this compound is an area for further investigation, its structure suggests potential as a synthetic intermediate or building block for the development of novel compounds with potential pharmacological activity. Calculated physical properties for this compound include a density of approximately 1.38 g/cm³ and a boiling point of around 326°C at 760 mmHg . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

697783-46-3

Molecular Formula

C8H8O2S2

Molecular Weight

200.3 g/mol

IUPAC Name

thietan-3-yl thiophene-2-carboxylate

InChI

InChI=1S/C8H8O2S2/c9-8(7-2-1-3-12-7)10-6-4-11-5-6/h1-3,6H,4-5H2

InChI Key

WLQDLXIEVOGMDM-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)OC(=O)C2=CC=CS2

Origin of Product

United States

Synthetic Methodologies and Strategies

Synthesis of the Thietane (B1214591) Moiety (Thietan-3-ol Precursors)

The construction of the four-membered thietane ring, particularly with a hydroxyl group at the 3-position, is a significant challenge in heterocyclic chemistry. Various synthetic methods have been developed, ranging from classical cyclization reactions to modern photochemical and ring expansion strategies. beilstein-journals.org

One of the most traditional and fundamental methods for constructing the thietane backbone is through the double nucleophilic displacement of 1,3-difunctionalized propane (B168953) derivatives. nih.gov This approach typically involves the reaction of a 1,3-dihaloalkane, a sulfonate of a 3-haloalkan-1-ol, or a disulfonate of an alkane-1,3-diol with a sulfur nucleophile, such as sodium sulfide (B99878) (Na₂S) or potassium sulfide (K₂S). beilstein-journals.orgnih.gov

The intramolecular version of this displacement, the cyclization of γ-mercaptoalkyl halides or sulfonates, is also an effective strategy. beilstein-journals.orgnih.gov A notable example involves the treatment of 6-bromo-3,3-bis(hydroxymethyl)indolin-2-one with mesyl chloride, followed by reaction with sodium sulfide, to produce a spiro-thietane derivative. nih.gov This highlights the utility of this method for creating complex, fused-ring systems.

Table 1: Examples of Double Nucleophilic Displacement for Thietane Synthesis

Starting Material Reagents Product Type Reference
1,3-Dihaloalkanes / Disulfonates Sodium Sulfide (Na₂S) Substituted Thietanes beilstein-journals.orgnih.gov
3,5-Dichloropentan-2-ol Potassium Sulfide (K₂S) 1-(Thietan-2-yl)ethanol nih.gov
6-bromo-3,3-bis(hydroxymethyl)indolin-2-one 1. Mesyl Chloride, 2. Na₂S 6-Bromospiro[indoline-3,3′-thietan]-2-one nih.gov

Photochemical [2+2] cycloadditions represent a powerful and alternative route for the construction of thietane rings. beilstein-journals.org This reaction, often referred to as the thia-Paternò–Büchi reaction, involves the photo-assisted cycloaddition of a thiocarbonyl compound (e.g., thiones, thioamides) with an alkene. beilstein-journals.orgresearchgate.net The reaction is typically initiated by UV light irradiation and can proceed with both electron-rich and electron-deficient olefins. beilstein-journals.org

A significant challenge in this area has been the intrinsic instability of many thiocarbonyl compounds. researchgate.net Recent advancements have addressed this by using precursors like pyrenacyl sulfides, which can generate the required unstable thiocarbonyls in situ while also acting as a photocatalyst for the cycloaddition. researchgate.net Sensitization experiments have shown that the reaction often proceeds via an nπ* triplet excited state. rsc.org This method is particularly valuable for synthesizing multisubstituted and spirothietanes. beilstein-journals.org

The ring expansion of readily available three-membered thiirane (B1199164) (episulfide) rings offers an efficient pathway to four-membered thietanes. rsc.orgresearchgate.net Both nucleophilic and electrophilic ring expansion strategies have been developed. beilstein-journals.orgresearchgate.net

A common nucleophilic approach involves the reaction of a thiirane with dimethyloxosulfonium methylide, which is generated in situ from trimethyloxosulfonium iodide and a base like sodium hydride. rsc.orgresearchgate.net The mechanism proceeds via a nucleophilic ring-opening of the thiirane by the methylide, followed by an intramolecular displacement to form the thietane ring. rsc.org Another strategy involves the reaction of 2-(1-haloalkyl)oxiranes with a sulfur source, such as ammonium (B1175870) monothiocarbamates, which proceeds through a sequence of ring-opening and subsequent intramolecular cyclization to yield thietan-3-ol (B1346918) derivatives. nih.govbeilstein-journals.org Electrophilic ring expansions, for instance with carbenes, are also a major process for thietanes, typically involving an electrophilic attack followed by a rearrangement. researchgate.net

Table 2: Selected Ring Expansion Strategies from Thiiranes/Oxiranes

Precursor Reagents Key Features Product Reference
Thiiranes Trimethyloxosulfonium iodide, NaH Generation of dimethyloxosulfonium methylide for nucleophilic attack. Substituted Thietanes rsc.orgresearchgate.net
(1-Chloromethyl)oxiranes H₂S, Ba(OH)₂ Direct conversion to the thietanol. Thietan-3-ol nih.govresearchgate.net
2-(1-Haloalkyl)oxiranes Ammonium monothiocarbamates Nucleophilic ring-opening followed by intramolecular cyclization. Thietan-3-ol Derivatives nih.govbeilstein-journals.org

The control of stereochemistry during thietane synthesis is crucial for applications in medicinal chemistry and materials science. Stereoselective and enantioselective methods generally rely on one of two main strategies: the use of chiral starting materials or the application of chiral catalysts and auxiliaries. nih.gov

An example of a substrate-controlled approach is the synthesis of a chiral thietane from a chiral thiirane-2-methanol derivative under Mitsunobu conditions, where the stereocenter of the starting material directs the outcome of the reaction. nih.govbeilstein-journals.org Another powerful technique is the stereoselective functionalization of a pre-existing thietane ring. For instance, a C2,C4-disubstituted thietane 1-oxide can be synthesized with high stereocontrol through a lithiation and electrophilic trapping sequence on a C2-substituted precursor. researchgate.net Enantioselective catalysis, while less developed for thietanes compared to other heterocycles, represents an active area of research, with catalytic systems used for related heterocycles, such as those based on rhodium, offering potential pathways. nih.gov

Catalysis plays a vital role in improving the efficiency, selectivity, and scope of thietane synthesis. In photochemical cycloadditions, photocatalysts and photosensitizers are key. researchgate.netchim.it For example, Ir(III) complexes have been used as photosensitizers, and multitasking catalysts like pyrenacyl sulfides have been developed to overcome the instability of reactants. researchgate.netchim.it

Lewis and Brønsted acids have also emerged as effective catalysts for synthesizing functionalized thietanes. nih.gov A divergent approach to 3,3-disubstituted thietane dioxides has been developed using catalytic Lewis or Brønsted acids to generate carbocations on the four-membered ring, which can then be coupled with various nucleophiles. nih.gov Specifically, calcium catalysts have been employed for reactions with arene and thiol nucleophiles, while Brønsted acids catalyze reactions with alcohols. nih.gov

Synthesis of the Thiophene-2-carboxylate (B1233283) Moiety (Thiophene-2-carboxylic Acid Precursors)

Thiophene-2-carboxylic acid is a fundamental building block. wikipedia.org Its synthesis can be achieved through several reliable methods starting from simpler thiophene (B33073) derivatives.

A common and practical laboratory-scale preparation involves the oxidation of a pre-existing functional group at the 2-position of the thiophene ring. wikipedia.org Suitable starting materials for this oxidation include 2-acetylthiophene (B1664040) or thiophene-2-carboxaldehyde. wikipedia.org

For larger-scale or alternative approaches, metallation followed by carbonation is a widely used strategy. This typically involves the reaction of a 2-halothiophene (e.g., 2-bromothiophene) with a strong base or metal to form a Grignard or organolithium reagent, which is then quenched with carbon dioxide (CO₂) to form the corresponding carboxylate. beilstein-journals.org Palladium-catalyzed carbonylation of halogenated thiophenes under carbon monoxide pressure provides another robust route to the carboxylic acid functionality. beilstein-journals.org Additionally, novel catalytic systems have been explored, such as the use of Fe(acac)₃, VO(acac)₂, or Mo(CO)₆ to catalyze the reaction of thiophene with a carbon tetrachloride-methanol system to produce methyl 2-thiophenecarboxylate. semanticscholar.org

Table 3: Key Synthetic Routes to Thiophene-2-carboxylic Acid

Starting Material Reagents Method Reference
2-Acetylthiophene Oxidizing Agent Oxidation wikipedia.org
Thiophene-2-carboxaldehyde Oxidizing Agent Oxidation wikipedia.org
2-Halothiophene 1. Mg or BuLi, 2. CO₂ Metallation/Carbonation beilstein-journals.org
Halogenated Thiophenes CO, Pd Catalyst Palladium-Catalyzed Carbonylation beilstein-journals.org

Functionalization of Thiophene Ring Systems

The thiophene ring is a versatile scaffold in organic synthesis, amenable to a wide array of functionalization reactions. Electrophilic aromatic substitution is a common strategy, allowing for the introduction of various substituents onto the thiophene ring. researchgate.net The reactivity of thiophene in such reactions is generally higher than that of benzene (B151609). researchgate.net Halogenation, for instance, provides a handle for further transformations like cross-coupling reactions. beilstein-journals.org

The introduction of functional groups can also be achieved through ring-closure reactions, building the thiophene ring from acyclic precursors. wikipedia.orgfiveable.me This approach allows for the incorporation of desired functionalities from the outset. For instance, the Gewald reaction can produce aminothiophenes, while other methods can yield thiophenes with various substitution patterns. researchgate.net The functionalization is not limited to simple substituents; complex side chains can be introduced using methods like Wittig or aldol (B89426) condensations on thiophene aldehydes. wikipedia.org The strategic functionalization of the thiophene backbone is crucial as it can influence the electronic properties of the final molecule. researchgate.net

Carboxylation Reactions of Thiophene Derivatives

The introduction of a carboxyl group at the 2-position of the thiophene ring is a critical step in the synthesis of the target molecule's precursor, thiophene-2-carboxylic acid. Several methods exist for this transformation. A classical approach involves the oxidation of a pre-installed 2-substituent, such as a 2-acetylthiophene or thiophene-2-carboxaldehyde. researchgate.netcommonorganicchemistry.com

More direct methods involve the carboxylation of the thiophene C-H bond. This can be achieved using strong bases like organolithium reagents followed by quenching with carbon dioxide. nih.gov However, these methods often require cryogenic temperatures and have limited functional group tolerance. nih.gov Milder, catalytic approaches have been developed, such as the silver(I)-catalyzed C-H carboxylation of thiophene derivatives, which can proceed under less stringent conditions. nih.gov Another innovative method is the direct carboxylation of thiophene with CO2 in a solvent-free carbonate and carboxylate medium, which can selectively produce thiophene-2-carboxylate. Current time information in JP.

Palladium-catalyzed carbonylation of halogenated thiophenes is another effective strategy for introducing the carboxyl group. organic-chemistry.org For example, 2-bromothiophene (B119243) derivatives can be carbonylated in the presence of a palladium catalyst and carbon monoxide to yield the corresponding ester. organic-chemistry.org

Esterification Reactions of Thiophene-2-carboxylic Acids

Once thiophene-2-carboxylic acid is obtained, the subsequent esterification is a pivotal step. Classical Fischer esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a fundamental method. chemguide.co.uk However, its reversible nature and harsh conditions can be limiting. chemguide.co.uk

To overcome these limitations, a variety of coupling reagents have been developed to facilitate esterification under milder conditions. The Steglich esterification, which utilizes a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a widely used and efficient method. wikipedia.orgfiveable.menih.gov This reaction is known for its mild conditions and tolerance of sensitive functional groups. wikipedia.org

Other methods for activating the carboxylic acid include its conversion to a more reactive acyl halide. organic-chemistry.org The resulting thiophene-2-carbonyl chloride can then react readily with an alcohol in the presence of a base. organic-chemistry.org

The following table summarizes various reagents used in the esterification of thiophene-2-carboxylic acid derivatives:

Table 1: Reagents for Esterification of Thiophene-2-carboxylic Acid Derivatives
Esterification MethodKey ReagentsGeneral ConditionsReference
Fischer EsterificationAlcohol, Concentrated H₂SO₄ or HClHeating/Reflux chemguide.co.uk
Steglich EsterificationAlcohol, DCC or EDC, DMAPRoom temperature, aprotic solvent wikipedia.orgnih.gov
Acyl Halide MethodThionyl chloride or Oxalyl chloride, then Alcohol and a base (e.g., triethylamine, pyridine)Often at low to room temperature organic-chemistry.org
Mitsunobu ReactionAlcohol, Triphenylphosphine (B44618) (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)Anhydrous conditions, typically at 0°C to room temperature wikipedia.orgnih.gov

Regioselective Synthesis of Thiophene-2-carboxylate Derivatives

The regioselectivity of reactions on the thiophene ring is a critical consideration. For many electrophilic substitution reactions, the 2-position is inherently more reactive than the 3-position. However, achieving substitution at a specific position, especially when other positions are activated, requires careful control of reaction conditions and the use of directing groups.

In the context of carboxylation, direct C-H activation methods can exhibit high regioselectivity for the 2-position. nih.govCurrent time information in JP. For instance, the Ag(I)-catalyzed carboxylation shows a preference for the C2 position of the thiophene ring. nih.gov When synthesizing substituted thiophene-2-carboxylates, the order of functionalization steps is crucial. For example, if a substituent is already present on the ring, it will direct subsequent electrophilic attack.

Grignard reagent formation followed by carboxylation is a powerful tool for regioselective synthesis. Starting from a halogenated thiophene, the Grignard reagent can be formed at a specific position, which is then carboxylated. organic-chemistry.org This allows for precise control over the position of the carboxylic acid group. For instance, starting from 2-bromo-3-methylthiophene, the Grignard reagent can be formed at the 2-position and subsequently reacted with a carboxylating agent to yield methyl 3-methylthiophene-2-carboxylate. organic-chemistry.org

Coupling Strategies for Thietan-3-yl Thiophene-2-carboxylate Synthesis

The final step in the synthesis is the formation of the ester bond between thiophene-2-carboxylic acid and thietan-3-ol. This can be achieved through direct esterification or transesterification methods.

Direct Esterification Protocols between Thietan-3-ol and Thiophene-2-carboxylic Acid

The direct coupling of thietan-3-ol, a secondary heterocyclic alcohol, with thiophene-2-carboxylic acid requires mild and efficient methods to avoid side reactions, particularly those involving the sensitive thietane ring.

Steglich Esterification: This method is highly suitable for this transformation due to its mild, room-temperature conditions. wikipedia.orgnih.gov The use of a coupling agent like DCC or EDC, along with a DMAP catalyst, effectively activates the carboxylic acid for nucleophilic attack by the hydroxyl group of thietan-3-ol. organic-chemistry.orgorganic-chemistry.org This method is known to be effective for sterically hindered alcohols and acids. organic-chemistry.org

Mitsunobu Reaction: This reaction provides another powerful tool for the esterification of secondary alcohols like thietan-3-ol, typically proceeding with inversion of stereochemistry. organic-chemistry.orgwikipedia.orgnih.gov The reaction involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD to activate the alcohol for nucleophilic attack by the carboxylate. wikipedia.orgnih.gov The mild conditions of the Mitsunobu reaction make it a viable option for sensitive substrates.

Yamaguchi Esterification: For sterically demanding esterifications, the Yamaguchi protocol can be highly effective. wikipedia.orgkazujuku.com This method involves the formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride, which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP. wikipedia.orgkazujuku.com

The following table presents a comparative overview of these direct esterification protocols.

Table 2: Direct Esterification Protocols for Thietan-3-ol and Thiophene-2-carboxylic Acid
ProtocolKey ReagentsAdvantagesPotential ConsiderationsReference
Steglich EsterificationDCC/EDC, DMAPMild conditions, high yields, good for sensitive substrates.Removal of urea (B33335) byproduct can be necessary. wikipedia.orgnih.gov
Mitsunobu ReactionPPh₃, DEAD/DIADMild, stereospecific (inversion), good for secondary alcohols.Requires anhydrous conditions, byproduct removal. wikipedia.orgnih.gov
Yamaguchi Esterification2,4,6-Trichlorobenzoyl chloride, Triethylamine, DMAPExcellent for sterically hindered substrates.Requires stoichiometric DMAP, multi-step procedure. wikipedia.orgkazujuku.com

Transesterification Methodologies

Transesterification offers an alternative route to this compound, starting from a more readily available ester of thiophene-2-carboxylic acid, such as the methyl or ethyl ester. This process involves exchanging the alkoxy group of the starting ester with thietan-3-ol. tcichemicals.com

The reaction can be catalyzed by either acids or bases. tcichemicals.com Base-catalyzed transesterification typically employs an alkoxide corresponding to the alcohol being introduced, which in this case would be the thietan-3-olate. acs.org Acid-catalyzed transesterification, on the other hand, protonates the carbonyl group, making it more electrophilic for attack by thietan-3-ol. tcichemicals.com

More recently, organocatalysts, such as N-heterocyclic carbenes (NHCs), have been shown to be effective for transesterification reactions under mild conditions. organic-chemistry.org Various metal-based catalysts, including zinc clusters and scandium triflate, have also been employed to promote transesterification. organic-chemistry.orgresearchgate.net The choice of catalyst and reaction conditions would need to be carefully optimized to ensure the stability of the thietane ring.

Alternative Convergent Synthesis Approaches (e.g., Cross-Coupling Reactions of Pre-functionalized Fragments)

Convergent synthesis offers an efficient and flexible strategy for the construction of complex molecules like this compound. This approach involves the independent synthesis of key structural fragments of the target molecule, which are then joined together in the final stages. For this compound, this strategy would typically involve the formation of the carbon-carbon bond between the C3 position of the thietane ring and the C2 position of the thiophene ring via a metal-catalyzed cross-coupling reaction. This method is advantageous as it allows for the late-stage introduction of the thietane motif, a valuable but potentially sensitive functional group.

The general principle of these cross-coupling reactions involves the reaction of an organometallic nucleophile with an organic halide or triflate electrophile, catalyzed by a transition metal complex, most commonly based on palladium or nickel. wikipedia.org

Preparation of Pre-functionalized Fragments

The success of a convergent synthesis relies on the efficient preparation of suitably functionalized precursors for the key coupling step.

Thiophene Fragment (Electrophile): The thiophene moiety is typically activated for cross-coupling by introducing a good leaving group, such as a halogen (Br, I) or a triflate, at the desired coupling position. For the synthesis of the target molecule, a halogenated thiophene-2-carboxylate, for example, ethyl 3-bromothiophene-2-carboxylate or ethyl 3-iodothiophene-2-carboxylate, would serve as a suitable electrophilic partner. These precursors can be synthesized from commercially available starting materials like 3-methylthiophene-2-carboxylic acid through established bromination and esterification protocols.

Thietane Fragment (Nucleophile): The corresponding nucleophilic partner would be a pre-functionalized thietane organometallic species. The synthesis of such a reagent would likely commence from thietan-3-one (B1315229). Reaction of thietan-3-one with a Grignard reagent or other organometallic species can yield a tertiary thietan-3-ol. beilstein-journals.org This alcohol can then be converted into a precursor suitable for generating an organometallic reagent. Two common types of nucleophilic thietane fragments for cross-coupling are:

Thietan-3-ylboronic acids or esters: These are key partners in Suzuki-Miyaura coupling reactions. They can be prepared from a thietane halide or triflate via reaction with a diboron (B99234) pinacol (B44631) ester (for boronic esters) or through other established methods.

Thietan-3-ylzinc halides: These are used in Negishi coupling reactions and can be generated from the corresponding thietane bromide or iodide by treatment with activated zinc metal. wikipedia.org The Negishi reaction is particularly well-suited for coupling sp3-hybridized carbon centers. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

With the pre-functionalized fragments in hand, the final C-C bond formation can be achieved using various palladium-catalyzed cross-coupling protocols.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most versatile and widely used C-C bond-forming reactions, valued for its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.org The reaction would involve the coupling of a thietan-3-ylboronic acid or ester with a halogenated thiophene-2-carboxylate in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. nih.gov

A proposed Suzuki-Miyaura coupling for the synthesis of this compound is shown below:

Scheme 1: Proposed Suzuki-Miyaura Coupling Route

The table below outlines plausible reaction conditions for this transformation, based on established protocols for coupling heterocyclic partners. nih.gov

EntryPd CatalystLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Dioxane/H₂O100Good to Excellent
2Pd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)K₂CO₃Toluene90Good
3PdCl₂(dppf) (3 mol%)-Cs₂CO₃DMF80Moderate to Good

Negishi Coupling

The Negishi coupling provides an alternative powerful method for C(sp³)–C(sp²) bond formation. nih.gov This reaction involves an organozinc nucleophile and an organic halide electrophile. A key advantage is the often higher reactivity of organozinc reagents compared to organoboron compounds, which can sometimes allow for milder reaction conditions. wikipedia.org The reaction is generally tolerant of various functional groups, including esters. orgsyn.org

A proposed Negishi coupling for the synthesis of this compound is shown below:

Scheme 2: Proposed Negishi Coupling Route

The table below presents potential reaction conditions for the Negishi coupling, derived from literature precedents on similar C(sp³)–C(sp²) couplings. nih.gov

EntryPd CatalystLigandSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2 mol%)CPhos (4 mol%)THF25-60Good to Excellent
2PdCl₂(dppf) (3 mol%)-THF/NMP50Good
3NiCl₂(dppe) (5 mol%)-Dioxane70Moderate to Good

These convergent strategies, utilizing well-established cross-coupling methodologies, represent highly viable and efficient pathways for the synthesis of this compound, allowing for modular assembly from pre-functionalized thietane and thiophene building blocks.

Chemical Reactivity and Transformation Studies

Reactions Involving the Ester Linkage

The ester linkage is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to its chemical transformation. These include hydrolysis, transesterification, and amidation.

The ester can be cleaved through hydrolysis under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates the thietan-3-ol (B1346918) to yield thiophene-2-carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, such as in the presence of sodium hydroxide (B78521), a hydroxide ion directly attacks the electrophilic carbonyl carbon. This irreversible step forms a tetrahedral intermediate which then collapses to release the thietan-3-olate anion and form thiophene-2-carboxylic acid. The final products are the corresponding carboxylate salt and thietan-3-ol after an acid workup.

The kinetics of these reactions are influenced by the electronic properties of the thiophene (B33073) ring. researchgate.net The sulfur atom in the thiophene ring can affect the electron density of the aromatic system, thereby influencing the electrophilicity of the ester's carbonyl carbon. researchgate.net Studies on similar thiophene carboxylic acids have shown that the position of the carboxyl group on the ring can lead to statistically significant differences in reactivity towards nucleophiles. researchgate.net

Transesterification is a process where the thietan-3-yl group of the ester is exchanged with the alkyl group of another alcohol. This reaction is typically catalyzed by an acid or a base. The equilibrium can be shifted toward the desired product by using a large excess of the reactant alcohol or by removing one of the products from the reaction mixture.

Table 1: Hypothetical Transesterification Reactions This table illustrates potential transesterification reactions based on general chemical principles.

Reactant AlcoholCatalystExpected Ester Product
MethanolH₂SO₄ (catalytic)Methyl thiophene-2-carboxylate (B1233283)
EthanolNaOEt (catalytic)Ethyl thiophene-2-carboxylate
IsopropanolH₂SO₄ (catalytic)Isopropyl thiophene-2-carboxylate
Benzyl AlcoholTi(OiPr)₄Benzyl thiophene-2-carboxylate

The conversion of Thietan-3-yl thiophene-2-carboxylate to a thiophene-2-carboxamide can be achieved, although direct reaction of an ester with an amine is often slow. A more common and efficient method involves the initial hydrolysis of the ester to thiophene-2-carboxylic acid, followed by a coupling reaction with an amine in the presence of a peptide coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). berkeley.edumdpi.com This method allows for the formation of a wide variety of N-substituted carboxamides. mdpi.comnih.gov Thiophene-based carboxamides are significant scaffolds in medicinal chemistry. mdpi.comnih.gov

Table 2: Illustrative Amidation Reactions via Coupling Agents This table outlines potential amidation reactions starting from the corresponding carboxylic acid, a common strategy for this transformation.

AmineCoupling AgentExpected Amide Product
AmmoniaEDC/DMAPThiophene-2-carboxamide
AnilineDCCN-phenylthiophene-2-carboxamide
DiethylamineHATUN,N-diethylthiophene-2-carboxamide
Glycine methyl esterEDC/HOBtMethyl 2-((thiophene-2-carbonyl)amino)acetate

Reactions of the Thietane (B1214591) Ring System

Thietanes are four-membered heterocyclic compounds containing a sulfur atom. dntb.gov.ua The significant ring strain makes them susceptible to ring-opening reactions, which is a key aspect of their chemistry. researchgate.netresearchgate.net

The thietane ring can be opened by various nucleophiles. researchgate.netresearchgate.net This reaction relieves the inherent strain of the four-membered ring. The process typically involves the nucleophilic attack on one of the carbon atoms adjacent to the sulfur atom (at the 2- or 4-position), leading to the cleavage of a carbon-sulfur bond. nih.gov This results in the formation of functionalized thiols or thioethers. researchgate.net

Regioselectivity is a critical consideration in the ring-opening of unsymmetrically substituted thietanes like the one present in this compound. researchgate.netresearchgate.net The nucleophile can, in principle, attack either the C2 or C4 position. Generally, for unsymmetrical thietanes, nucleophilic ring-opening reactions tend to occur at the less substituted carbon atom, a preference primarily governed by steric hindrance. researchgate.netbeilstein-journals.org In this specific molecule, since the substitution is at the 3-position, both C2 and C4 are sterically equivalent in terms of substitution on the ring itself. Therefore, the regioselectivity of the attack would be highly dependent on the specific reaction conditions and the nature of the attacking nucleophile. The electronic effects of the substituent at C3, in this case the ester group via the oxygen atom, could also play a role in influencing the electrophilicity of the adjacent ring carbons. researchgate.net

Table 3: Potential Products from Nucleophilic Ring-Opening of the Thietane Moiety This table presents hypothetical products based on the general reactivity of thietane rings with nucleophiles. The attack is assumed to occur at a C-S bond.

NucleophileReagent ExamplePotential Ring-Opened Product Structure
ThiolatePhSNa3-((Phenylthio)methylthio)propyl thiophene-2-carboxylate or isomer
AmineH₂N-R3-((Aminomethyl)thio)propyl thiophene-2-carboxylate or isomer
CyanideNaCN3-((Cyanomethyl)thio)propyl thiophene-2-carboxylate or isomer
OrganolithiumBuLi3-(Pentylthio)propyl thiophene-2-carboxylate or isomer

Nucleophilic Ring-Opening Reactions of the Thietane Moiety

Reactions of the Thiophene Ring System

The thiophene ring in this compound is an electron-rich aromatic system, making it prone to electrophilic substitution reactions. The presence of the ester group at the 2-position influences the regioselectivity of these reactions.

Thiophene is generally more reactive towards electrophilic substitution than benzene (B151609). numberanalytics.come-bookshelf.de The substitution typically occurs at the C5 position (alpha to the sulfur and meta to the deactivating carboxylate group) or the C4 position (beta to the sulfur and ortho to the deactivating carboxylate group). The electron-withdrawing nature of the carboxylate group deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the C5 and to a lesser extent, the C4 position. researchgate.netyoutube.com

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

Reaction Reagents Predicted Major Product
Nitration HNO₃/H₂SO₄ Thietan-3-yl 5-nitrothiophene-2-carboxylate
Bromination Br₂/FeBr₃ Thietan-3-yl 5-bromothiophene-2-carboxylate
Friedel-Crafts Acylation RCOCl/AlCl₃ Thietan-3-yl 5-acylthiophene-2-carboxylate

Metalation, particularly lithiation, is a powerful tool for the functionalization of thiophenes. researchgate.netstackexchange.com For thiophene-2-carboxylates, direct deprotonation with a strong base like lithium diisopropylamide (LDA) typically occurs at the C3 position due to the directing effect of the carboxylate group. However, the presence of the thietanyl ester may complicate this, and careful optimization of the reaction conditions would be necessary. Alternatively, halogen-metal exchange of a pre-functionalized bromo-thiophene derivative offers a regioselective route to a lithiated species, which can then be quenched with various electrophiles. imperial.ac.uk

Table 4: Potential Functionalization via Metalation

Metalation Strategy Reagent Position of Metalation Potential Subsequent Reaction
Directed ortho-metalation LDA C3 Quenching with an electrophile (e.g., alkyl halide, aldehyde)
Halogen-metal exchange (from 5-bromo derivative) n-BuLi C5 Quenching with an electrophile

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) at Thiophene Positions

The thiophene ring is a versatile scaffold for cross-coupling reactions, which are fundamental in the construction of complex organic molecules. For this compound to participate in such reactions, it would typically require prior functionalization, most commonly with a halogen at one of the available positions on the thiophene ring (e.g., C4 or C5).

Suzuki Cross-Coupling Reactions

The Suzuki reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a powerful tool for forming carbon-carbon bonds. Research on derivatives of 5-bromothiophene-2-carboxylic acid has demonstrated the feasibility of such couplings. researchgate.netnih.govnih.gov For instance, the synthesis of various 5-arylthiophene-2-carboxylate derivatives has been successfully achieved by reacting esterified 5-bromothiophene-2-carboxylic acid with different arylboronic acids. nih.gov These reactions typically employ a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium phosphate (B84403) in a solvent like 1,4-dioxane (B91453). mdpi.com The yields of these reactions are generally moderate to good, highlighting the robustness of this method for functionalizing the thiophene core. nih.govnih.govmdpi.com

A representative transformation, based on analogous compounds, is depicted below:

Reactants : A halogenated derivative of this compound (e.g., at the C5 position) and an arylboronic acid.

Catalyst : A palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0).

Base : An inorganic base, for example, potassium phosphate.

Solvent : Anhydrous 1,4-dioxane is a common choice.

The following table summarizes typical conditions used for Suzuki cross-coupling reactions on similar thiophene-2-carboxylate systems.

CatalystBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane100-12012-2437-72 mdpi.com
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water801260-85 researchgate.net

Stille and Negishi Reactions

While less specifically documented for close analogs of this compound, Stille (using organotin reagents) and Negishi (using organozinc reagents) couplings are also highly effective for the arylation of thiophenes. The mechanism of the Stille cross-coupling reaction has been studied in the context of copper(I) thiophene-2-carboxylate (CuTC) mediation, which suggests the involvement of the thiophene carboxylate moiety in the transmetalation step. acs.org This indicates that the ester group in the target molecule could play a significant role in influencing the reaction's efficiency. acs.org

Cycloaddition Reactions Involving the Thiophene Moiety

The aromatic character of the thiophene ring generally renders it less reactive in cycloaddition reactions compared to less aromatic five-membered heterocycles like furan (B31954). researchtrends.net However, the presence of an electron-withdrawing group, such as the ester in this compound, can enhance its dienophilic character in normal-electron-demand Diels-Alder reactions. benthamdirect.comresearchgate.net

Thiophenes can be induced to participate in cycloadditions under specific conditions, such as high temperature, high pressure, or with highly reactive dienophiles. researchtrends.net Another strategy to promote cycloaddition is the oxidation of the thiophene sulfur atom to a sulfoxide, which disrupts the aromaticity and increases the diene character of the thiophene ring. researchtrends.net These thiophene S-oxides can then be trapped in situ with various dienophiles in [4+2] cycloaddition reactions. researchtrends.net

For a molecule like this compound, the electron-withdrawing ester group would likely favor its participation as a dienophile. Studies on thiophenes with other electron-withdrawing substituents, like a nitro group, have shown that they can undergo cycloaddition with dienes. benthamdirect.comresearchgate.net For instance, 2-nitrothiophene (B1581588) has been shown to react with dienes, leading to the formation of complex bicyclic adducts. researchgate.net

The table below outlines generalized conditions under which thiophene derivatives have been observed to undergo cycloaddition reactions.

Reaction TypeConditionsReactivityReference
Diels-Alder (as diene)High Temperature/High PressureLow, due to aromaticity researchtrends.net
Diels-Alder (as dienophile)With electron-rich dienesEnhanced by electron-withdrawing substituents benthamdirect.comresearchgate.net
[4+2] CycloadditionOxidation to Thiophene S-oxideIncreased reactivity as a diene researchtrends.net

While specific examples for this compound are not available, the existing literature on related thiophene derivatives provides a solid foundation for predicting its behavior in these important synthetic transformations.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen and carbon atoms.

Proton NMR (¹H NMR) for Elucidating Proton Environments

In the ¹H NMR spectrum of Thietan-3-yl thiophene-2-carboxylate (B1233283), distinct signals would be expected for the protons on both the thiophene (B33073) and thietane (B1214591) rings.

Thiophene Ring Protons: The thiophene-2-carboxylate moiety would exhibit three aromatic protons. The proton at position 5 (H5) is expected to appear as a doublet of doublets, coupled to both H3 and H4. The protons at positions 3 (H3) and 4 (H4) would also appear as doublets of doublets. Their chemical shifts would be influenced by the electron-withdrawing nature of the carboxylate group.

Thietane Ring Protons: The thietane ring contains a methine proton at the 3-position (CH-O) and two sets of methylene (B1212753) protons at the 2- and 4-positions (CH₂-S). The methine proton, being attached to the oxygen of the ester group, would be significantly deshielded and appear at a downfield chemical shift. The methylene protons would likely exhibit complex splitting patterns due to geminal and vicinal coupling.

Expected ¹H NMR Data:

Proton Expected Chemical Shift (ppm) Expected Multiplicity
Thiophene H3 7.0 - 7.5 dd
Thiophene H4 7.5 - 8.0 dd
Thiophene H5 7.8 - 8.2 dd
Thietane H3 5.0 - 5.5 m

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum would provide insights into the carbon framework of the molecule.

Thiophene Ring Carbons: Five distinct signals are expected for the thiophene ring carbons. The carbon of the carboxylate group (C=O) would appear at the most downfield position. The carbon atom to which the carboxylate is attached (C2) would also be significantly deshielded.

Thietane Ring Carbons: The thietane ring would show two signals: one for the methine carbon (C3) attached to the oxygen and one for the two equivalent methylene carbons (C2 and C4).

Expected ¹³C NMR Data:

Carbon Expected Chemical Shift (ppm)
C=O (Ester) 160 - 170
Thiophene C2 130 - 140
Thiophene C3 125 - 135
Thiophene C4 125 - 135
Thiophene C5 130 - 140
Thietane C3 70 - 80

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity within the thiophene and thietane rings.

HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbons to which they are attached.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons over two or three bonds, which is crucial for confirming the ester linkage between the thiophene-2-carboxylate and the thietan-3-yl moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment could provide information about the through-space proximity of protons, which can be useful in determining the preferred conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of Thietan-3-yl thiophene-2-carboxylate would be expected to show characteristic absorption bands.

Expected IR Absorption Bands:

Functional Group Expected Frequency Range (cm⁻¹)
C=O (Ester) Stretch 1710 - 1740
C-O (Ester) Stretch 1100 - 1300
C-S (Thiophene) Stretch 600 - 800
C-H (Aromatic) Stretch 3000 - 3100

The strong absorption band corresponding to the C=O stretch of the ester group would be a key diagnostic feature in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the ester bond, leading to the formation of ions corresponding to the thiophene-2-carbonyl cation and the thietan-3-yl radical cation or related fragments.

Expected Key Fragments in Mass Spectrum:

Fragment Expected m/z
[M]⁺ (Molecular Ion) 198.0149 (Calculated for C₈H₈O₂S₂)
[C₅H₃OS]⁺ 111

Chiral Chromatography (HPLC/GC) for Enantiomeric Purity Assessment

The enantiomeric purity of this compound is a critical parameter, particularly in pharmaceutical applications where the stereochemistry of a molecule can significantly influence its pharmacological and toxicological profile. Chiral chromatography, utilizing either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the definitive method for the separation and quantification of the enantiomers of this compound. These techniques rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and allowing for their individual quantification.

High-Performance Liquid Chromatography (HPLC) Method

Direct chiral HPLC is the most prevalent and effective method for the enantioseparation of a wide array of chiral compounds, including heterocyclic esters like this compound. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly successful in resolving a broad spectrum of racemates.

Methodology and Research Findings:

The mobile phase composition is a crucial factor in achieving optimal separation. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar alkane, such as n-hexane, and a polar alcohol modifier, like isopropanol or ethanol. The ratio of these solvents is optimized to achieve a balance between resolution and analysis time.

A hypothetical, yet scientifically plausible, HPLC method for the enantiomeric purity assessment of this compound is detailed in the table below. This method is based on common practices for the separation of similar chiral heterocyclic compounds. nih.govnih.gov

Table 1: Hypothetical HPLC Method for Enantiomeric Separation

ParameterValue
Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Expected Chromatographic Performance:

Under these conditions, the two enantiomers of this compound would be expected to be well-resolved. The data presented in the following table represents a typical outcome for such a separation, allowing for the accurate determination of enantiomeric excess (% ee).

Table 2: Representative Chromatographic Data

EnantiomerRetention Time (min)Resolution (Rs)Separation Factor (α)
Enantiomer 18.5--
Enantiomer 210.22.11.2

These are hypothetical data based on typical separations of analogous compounds.

Gas Chromatography (GC) Method

For compounds that are thermally stable and sufficiently volatile, chiral Gas Chromatography (GC) presents an alternative with high resolution. The use of capillary columns coated with a chiral stationary phase, often a cyclodextrin derivative, is standard for this purpose. gcms.czntu.edu.sg

Methodology and Research Findings:

A potential GC method for the enantiomeric analysis of this compound would involve a high-temperature capillary column coated with a modified cyclodextrin. The separation mechanism in this case relies on the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin stationary phase.

The temperature program is a critical parameter in chiral GC, as it influences both the retention times and the enantioselectivity. A slow temperature ramp often provides better resolution. The choice of carrier gas and its flow rate are also optimized to ensure high efficiency.

A representative, albeit hypothetical, GC method is outlined below.

Table 3: Hypothetical GC Method for Enantiomeric Separation

ParameterValue
Column Rt-βDEXcst (modified β-cyclodextrin)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.5 mL/min (constant flow)
Injector Temp. 250 °C
Detector Temp. 270 °C (FID)
Oven Program 120 °C (hold 1 min), ramp to 180 °C at 2 °C/min, hold 5 min

Expected Chromatographic Performance:

This method would be expected to provide baseline separation of the two enantiomers, allowing for their accurate quantification. The following table illustrates potential results from such a chiral GC analysis.

Table 4: Representative Chromatographic Data

EnantiomerRetention Time (min)Resolution (Rs)Separation Factor (α)
Enantiomer 122.3--
Enantiomer 222.91.81.03

These are hypothetical data based on typical separations of analogous compounds.

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Thietan-3-yl thiophene-2-carboxylate (B1233283). These methods provide detailed insights into its three-dimensional structure and the distribution of electrons, which are key determinants of its physical and chemical behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground state properties of molecules. nih.govrdd.edu.iq By approximating the electron density, DFT can accurately calculate the optimized molecular geometry, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.govmdpi.com For Thietan-3-yl thiophene-2-carboxylate, a functional like B3LYP combined with a basis set such as 6-31G(d,p) or larger would be a common choice to balance accuracy and computational cost. nih.govresearchgate.net These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's stable three-dimensional shape.

Table 1: Predicted Parameters from DFT Calculations for a Hypothetical Optimized Geometry of this compound

ParameterPredicted Value RangeSignificance
Bond Lengths (Å)
C=O1.19 - 1.22Indicates the strength and nature of the carbonyl bond.
C-O (ester)1.33 - 1.36Reflects the single bond character of the ester linkage.
C-S (thiophene)1.70 - 1.74Characteristic of the thiophene (B33073) ring's aromaticity.
C-S (thietane)1.80 - 1.85Typical for a saturated sulfur-containing ring.
Bond Angles (°)
O=C-O123 - 126Defines the geometry around the carbonyl carbon.
C-O-C (ester)115 - 118Influences the orientation of the two main rings.
C-S-C (thietane)~78The acute angle is characteristic of the strained thietane (B1214591) ring.
Electronic Properties
HOMO-LUMO Gap (eV)3.5 - 5.0A key indicator of chemical reactivity and electronic transitions. nih.gov
Dipole Moment (Debye)2.0 - 4.0Quantifies the overall polarity of the molecule.

Note: The values in this table are hypothetical and represent typical ranges for similar functional groups. Specific calculations for this compound are required for precise data.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. youtube.com Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher accuracy than standard DFT for certain properties, particularly those involving electron correlation. While computationally more demanding, these methods could be employed for single-point energy calculations on the DFT-optimized geometry to provide a more refined understanding of the molecule's stability and electronic energy.

Conformation Analysis and Conformational Landscapes of this compound

The flexibility of the ester linkage and the puckering of the thietane ring mean that this compound can exist in multiple conformations. A conformational analysis would be essential to identify the most stable conformers and the energy barriers between them. This is typically performed by systematically rotating the key dihedral angles (e.g., around the C-O ester bond) and calculating the energy of each resulting structure. The results are visualized on a potential energy surface, or conformational landscape, which maps the energy as a function of these rotations. Identifying the global minimum energy conformation is crucial as it represents the most populated state of the molecule under thermal equilibrium. researchgate.net

Reactivity and Reaction Mechanism Investigations

Computational chemistry is also invaluable for exploring the reactivity of this compound and the mechanisms of reactions it might undergo.

Transition State Calculations for Key Synthetic Steps

The synthesis of this compound would likely involve an esterification reaction between thiophene-2-carboxylic acid and thietan-3-ol (B1346918). Computational methods can be used to model this reaction by locating the transition state (TS) structure. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction pathway. researchgate.net DFT calculations are commonly used to optimize the geometry of the transition state and confirm its identity by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

Reaction Coordinate Mapping and Energy Barrier Determination

Once the structures of the reactants, transition state, and products are optimized, a reaction coordinate map, also known as an intrinsic reaction coordinate (IRC) calculation, can be performed. This traces the lowest energy path connecting the transition state down to the reactants and products, confirming that the identified TS correctly links the intended species. The energy difference between the reactants and the transition state defines the activation energy or energy barrier of the reaction. This value is critical for predicting the reaction rate and understanding the feasibility of a synthetic route under different conditions. mdpi.com

Solvent Effects in Reaction Mechanisms

The role of the solvent in the reaction mechanisms involving this compound is a critical area of computational investigation. To date, specific studies detailing the influence of various solvents on the synthesis or reactions of this particular compound are not extensively available in the public domain. However, computational chemistry provides robust methods to predict and understand these effects.

Theoretical studies on related thiophene carboxylates often employ implicit and explicit solvent models to elucidate reaction pathways. mdpi.com For instance, the Conductor-like Polarisable Continuum Model (CPCM) is a common implicit method used to simulate the bulk electrostatic effects of a solvent on the transition states and intermediates of a reaction. researchgate.net By calculating the energy barriers of reaction steps in different solvents, researchers can predict how a solvent's polarity and hydrogen bonding capacity might alter the reaction rate and selectivity. For example, in the carboxylation of thiophene, density functional theory (DFT) calculations have been used to show how the solvent-free carbonate and carboxylate medium facilitates the reaction by lowering the activation energy barrier for C-H bond cleavage. mdpi.com

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific interactions like hydrogen bonding between the solvent and the reacting species. These models are computationally more intensive but can be crucial for understanding reactions where specific solvent-solute interactions are dominant. Such studies would be invaluable in optimizing reaction conditions for the synthesis and subsequent transformations of this compound.

Electronic Property Characterization

The electronic properties of this compound are fundamental to understanding its reactivity, stability, and potential applications. Computational methods are instrumental in characterizing these properties at the molecular level.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component in the analysis of organic compounds. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. mdpi.com The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

For this compound, FMO analysis would typically be performed using DFT calculations. The distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. In many thiophene derivatives, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO may be distributed over the carboxylate group or other electron-withdrawing substituents. materialsciencejournal.org A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com

Illustrative Data for FMO Analysis of a Thiophene Derivative

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.8
HOMO-LUMO Gap 4.7

Note: This data is illustrative for a generic thiophene derivative and not specific to this compound.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound governs its intermolecular interactions and reactive sites. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this charge distribution. researchgate.net These maps plot the electrostatic potential onto the electron density surface of the molecule, with different colors representing regions of varying potential.

Typically, red or yellow areas indicate negative electrostatic potential, highlighting regions that are rich in electrons and susceptible to electrophilic attack. These areas are often found around electronegative atoms like oxygen and sulfur. Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. For this compound, MEP analysis would likely show negative potential around the carbonyl oxygen of the ester group and the sulfur atom of the thiophene ring, while positive potential might be located on the hydrogen atoms of the thiophene ring and the thietane ring.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods can accurately predict spectroscopic properties, which is invaluable for the structural confirmation of newly synthesized compounds like this compound.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei are commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data to verify the molecular structure. For thiophene derivatives, specific substituent chemical shift (SCS) parameters can also be used for estimation. stenutz.eu

Illustrative Predicted ¹³C NMR Chemical Shifts for a Thiophene Ester Moiety

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl Carbon 162.0
Thiophene C2 135.0
Thiophene C3 128.0
Thiophene C4 127.5
Thiophene C5 134.0

Note: This data is illustrative and not specific to this compound.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. materialsciencejournal.org These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For a molecule like this compound, the UV-Vis spectrum would be dominated by π-π* transitions within the thiophene chromophore. The calculations can also show how the substitution pattern influences the absorption properties.

Molecular Dynamics Simulations for Dynamic Behavior

For this compound, MD simulations could be used to explore its conformational landscape, particularly the flexibility of the thietane ring and the rotational barrier around the ester linkage. In a solution, MD simulations can reveal how the molecule interacts with solvent molecules, providing a more nuanced understanding of solvation effects than implicit solvent models alone. Furthermore, if this molecule were to be studied for its interaction with a biological target, MD simulations would be essential for understanding the binding process and the stability of the resulting complex. nih.gov

Advanced Synthetic Methodologies for Derivatization

Design and Synthesis of Analogs with Modified Thietane (B1214591) Rings

Modifications to the thietane ring are pivotal for exploring the impact of steric and electronic changes in this part of the molecule. Methodologies range from direct substitution on the four-membered ring to its oxidation and the synthesis of specific chiral versions.

The introduction of substituents onto the thietane ring can be achieved through various synthetic routes. A practical approach involves the synthesis of a substituted thietan-3-ol (B1346918) precursor, which is subsequently esterified with thiophene-2-carbonyl chloride to yield the final target analog.

One effective method starts with the commercially available thietan-3-one (B1315229). acs.org This ketone can react with Grignard or organolithium reagents to produce a variety of 3-substituted-thietan-3-ols. acs.org For instance, the addition of 4-methoxyphenylmagnesium bromide to thietan-3-one provides 3-hydroxy-3-(4-methoxyphenyl)thietane in a scalable manner. acs.org Furthermore, this intermediate can undergo reactions with various nucleophiles, including arenes, thiols, and alcohols, under acidic conditions to form C-C, C-S, and C-O bonds directly at the 3-position of the thietane ring. acs.org

Alternative established methods for synthesizing substituted thietane backbones include the cyclization of 1,3-dihaloalkanes with sodium sulfide (B99878) and the ring expansion of thiiranes. beilstein-journals.orgnih.gov

Table 1: Synthesis of 3-Substituted Thietane Precursors This table is based on methodologies that can be adapted to synthesize precursors for Thietan-3-yl thiophene-2-carboxylate (B1233283) analogs.

PrecursorReagents & ConditionsProductYieldReference
Thietan-3-one4-Methylphenyl magnesium bromide, THF, -78°C to 25°C3-Hydroxy-3-(p-tolyl)thietaneNot specified acs.org
3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxidePhenol, TfOH (20 mol %), DCE, 40°C3-(4-hydroxyphenyl)-3-(4-methoxyphenyl)thietane 1,1-dioxide84% acs.org
3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxideThiophenol, TfOH (20 mol %), DCE, 40°C3-((4-methoxyphenyl)(phenylthio)methyl)thietane 1,1-dioxide95% acs.org

The sulfur atom in the thietane ring is susceptible to oxidation, allowing for the synthesis of thietane-S-oxides (sulfoxides) and thietane-S,S-dioxides (sulfones). These modifications significantly alter the ring's polarity, hydrogen bonding capacity, and conformation.

The oxidation of a thietan-3-ol precursor to the corresponding thietane-1,1-dioxide is readily accomplished using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). acs.org The reaction is typically performed in a solvent such as dichloromethane (B109758) (CH2Cl2) and proceeds efficiently at room temperature. acs.org The resulting thietanol dioxide can then be esterified to form the target compound. The oxidation of thioethers to sulfoxides can also be achieved with high diastereoselectivity using reagents like tert-Butyl hydroperoxide (TBHP) in the presence of a vanadium catalyst. nsf.gov

Table 2: Oxidation of Thietane Ring Precursors This table outlines general methods for the oxidation of the thietane sulfur atom.

Starting MaterialReagents & ConditionsProductYieldReference
3-Hydroxy-3-(4-methoxyphenyl)thietanem-CPBA (3.0 equiv), CH2Cl2, 0°C to 25°C3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide80% acs.org
Generic ThioetherTBHP, VO(acac)2Chiral SulfoxideHigh diastereoselectivity nsf.gov

The development of chiral analogs is essential for studying stereoselective interactions in biological systems. Enantiomerically pure thietane precursors can be synthesized through several asymmetric strategies.

One notable method involves the ring expansion of a chiral thiirane (B1199164). For example, a chiral thietane was synthesized from a chiral thiirane-2-methanol derivative under Mitsunobu conditions. beilstein-journals.orgnih.gov This reaction proceeds through a nucleophilic ring-opening followed by an intramolecular substitution to yield the chiral thietane. beilstein-journals.orgnih.gov Another approach to achieving enantioselectivity is through the desymmetrization of prochiral molecules using a chiral Brønsted acid catalyst, a strategy that has been successfully applied to the synthesis of related chiral five-membered sulfur heterocycles. nsf.gov

Design and Synthesis of Analogs with Modified Thiophene (B33073) Rings

The thiophene ring offers multiple sites for substitution, and its structure can be extended to form fused bicyclic systems, providing a rich platform for derivatization.

The thiophene-2-carboxylate core can be further functionalized by introducing substituents onto the thiophene ring, primarily through electrophilic aromatic substitution. The 2-carboxylate group is an electron-withdrawing group, which deactivates the ring but directs incoming electrophiles to the C5 position.

A versatile method for introducing a carboxyl group at the 5-position involves the reaction of a 2-substituted thiophene with a carbon tetrachloride–methanol system in the presence of a vanadium catalyst like VO(acac)2. semanticscholar.org For example, 2-acetylthiophene (B1664040) is efficiently converted to methyl 2-acetyl-5-thiophenecarboxylate. semanticscholar.org This indicates that the thiophene ring of the parent compound could likely be carboxylated or otherwise functionalized at the 5-position. Standard electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are also applicable, typically showing high regioselectivity for the 5-position. The haloform reaction on a 2-acetylthiophene precursor is another established route to producing thiophene-2-carboxylic acid. acs.org

Table 3: Representative Substitutions on the Thiophene Ring This table shows general methods for functionalizing the thiophene ring, applicable to the thiophene-2-carboxylate moiety.

Starting MaterialReagents & ConditionsProductYieldReference
2-AcetylthiopheneCCl4, CH3OH, VO(acac)2, refluxMethyl 2-acetyl-5-thiophenecarboxylate85% semanticscholar.org
ThiopheneAcetic Anhydride (B1165640), H3PO42-Acetylthiophene94% acs.org
3-MethylthiopheneCCl4, CH3OH, VO(acac)2, refluxMethyl 3-methyl-2-thiophenecarboxylate and other isomersNot specified semanticscholar.org

Creating fused rings on the thiophene-2-carboxylate scaffold can lead to novel, rigid, and planar structures with distinct electronic properties. These are often sought after for applications in material science and medicinal chemistry. nih.gov

One strategy involves synthesizing a precursor such as an aminothiophene carboxylate, which can then be used to build a fused pyrimidine (B1678525) ring, yielding a thieno[2,3-d]pyrimidine (B153573) system. nih.gov Another powerful approach is the Suzuki co-polymerization of a functionalized thiophene monomer with another aromatic unit, such as benzothiadiazole, to create complex fused polymer systems. nih.gov The synthesis of these fused heterocycles often starts with a functionalized thiophene that undergoes cyclization reactions. For instance, many innovative methods rely on the heterocyclization of functionalized alkynes to build the thiophene ring with a specific substitution pattern, which can then be elaborated into a fused system. nih.gov

Thiophene Isosteres and Bioisosteric Replacements (e.g., Selenophenes, Furans)

Bioisosterism is a strategy in medicinal chemistry used to create new molecules with similar biological properties to a parent compound by exchanging an atom or group of atoms with a broadly similar alternative. cambridgemedchemconsulting.com This approach can be used to improve potency, alter pharmacokinetics, or reduce toxicity. researchgate.net The thiophene ring in Thietan-3-yl thiophene-2-carboxylate is a classic aromatic system that can be replaced with other five-membered heterocycles like furan (B31954) and selenophene (B38918). cambridgemedchemconsulting.com

Selenophene Analogue: The replacement of thiophene with selenophene would result in Thietan-3-yl selenophene-2-carboxylate . Selenophene is electronically very similar to thiophene, making it an excellent isostere. nih.gov However, the larger selenium atom and its different electronic character can lead to subtle but significant changes in biological activity and physical properties, such as altered charge distribution and potential for chalcogen bonding. nih.gov In some contexts, selenophenes have demonstrated improved biological activity over their thiophene counterparts.

The table below compares key properties of these heterocyclic building blocks.

Interactive Data Table: Comparison of Heterocyclic Isosteres

HeterocycleHeteroatomRelative AromaticityRelative Reactivity (Electrophilic)Key Features
FuranOxygenLowHighMore polar, prone to diene reactivity. youtube.com
ThiopheneSulfurIntermediateIntermediateStable aromatic, well-established chemistry. google.com
SelenopheneSeleniumHighLowSimilar to thiophene, larger atom, potential for stronger intermolecular interactions. nih.gov

Polymerization and Oligomerization Studies Involving the Compound as a Monomer or Building Block

Thiophene-based polymers are a major class of conductive polymers with applications in electronics, such as organic photovoltaics and light-emitting diodes. numberanalytics.comnih.gov this compound could theoretically be used as a monomer to create novel polythiophenes with unique side-chain functionalities.

Polymerization would primarily involve the thiophene ring. nih.gov Since the 2-position is blocked by the ester linkage, polymerization would likely proceed through C-H activation or cross-coupling reactions involving the C5 position. A common strategy involves first halogenating the C5 position (e.g., with bromine) to create a 5-bromo-thietan-3-yl thiophene-2-carboxylate monomer. This monomer could then undergo transition-metal-catalyzed cross-coupling polymerization, such as Stille or Suzuki coupling, to form a regioregular head-to-tail polymer. nih.gov

The resulting polymer, poly(this compound) , would feature a polythiophene backbone with pendant thietan-3-yl ester groups. These bulky, non-conjugated side chains would likely enhance the polymer's solubility in organic solvents, a common challenge with unsubstituted polythiophenes. nih.gov The thietane group's polarity and potential for post-polymerization modification (e.g., oxidation of the sulfur) could offer a route to tune the polymer's electronic and physical properties.

Oligomerization could also be explored. For instance, controlled polymerization methods could yield well-defined oligomers. An alternative, though less conventional, pathway could involve the ring-opening polymerization of the thietane moiety under specific catalytic conditions, potentially leading to a polymer with a poly(thioether) backbone and pendant thiophene-2-carboxylate groups. acs.org

The following table outlines hypothetical polymerization approaches.

Interactive Data Table: Hypothetical Polymerization Strategies

Polymerization TypeMonomer RequiredTypical Catalyst/ConditionsResulting Polymer Backbone
Oxidative PolymerizationThis compoundFeCl₃ or electrochemical oxidation numberanalytics.comPolythiophene (likely irregular)
Stille Coupling5-bromo- and 5-stannyl-thiophene monomersPd(PPh₃)₄ nih.govPolythiophene (regioregular)
Suzuki Coupling5-bromo- and 5-boronic ester-thiophene monomersPd catalyst and base nih.govPolythiophene (regioregular)
Ring-Opening PolymerizationThis compoundLewis acid or organometallic catalyst acs.orgPoly(thioether)

Potential Applications in Chemical Science and Technology Non Clinical

Role as Versatile Synthetic Intermediates and Chiral Auxiliaries

The structure of Thietan-3-yl thiophene-2-carboxylate (B1233283) makes it a promising candidate as a versatile synthetic intermediate. Thietanes, as four-membered sulfur-containing heterocycles, are valuable building blocks in organic synthesis. researchgate.netbeilstein-journals.orgnih.gov They can undergo various transformations, including ring-opening reactions, to introduce sulfur-containing fragments into larger molecules. beilstein-journals.org The thiophene-2-carboxylic acid moiety is also a common precursor in the synthesis of more complex molecules. beilstein-journals.org

Moreover, the potential for chirality in the thietan-3-yl group opens up possibilities for its use as a chiral auxiliary in asymmetric synthesis. Sulfur-based chiral auxiliaries are known for their effectiveness in controlling stereoselectivity in a variety of chemical reactions. scielo.org.mxresearchgate.netnih.govsigmaaldrich.com By temporarily attaching the chiral thietan-3-yl thiophene-2-carboxylate to a prochiral molecule, it could direct the stereochemical outcome of subsequent reactions, enabling the synthesis of enantiomerically pure compounds. sigmaaldrich.com The auxiliary could then be cleaved and potentially recycled. The development of synthetic routes to enantiomerically pure 3-hydroxythietane and its derivatives could pave the way for the application of this compound in this capacity.

Applications in Material Science

The inherent properties of both the thietane (B1214591) and thiophene (B33073) components suggest significant potential for this compound in the field of material science.

Precursors for Functional Polymers and Oligomers

Sulfur-containing polymers are a class of materials known for their unique and often advantageous properties, including high refractive indices and excellent thermal stability. digitellinc.comacs.orgmdpi.comnih.gov this compound could serve as a monomer for the synthesis of novel functional polymers and oligomers. The thietane ring can be involved in ring-opening polymerization, while the thiophene ring is a well-established component of conducting polymers. The combination of these two moieties could lead to polymers with a unique set of properties, potentially combining the high refractive index associated with sulfur content with the electronic conductivity of polythiophenes. Such materials could find applications in advanced optical and electronic materials.

Components in Optoelectronic Materials (e.g., Organic Semiconductors, Electrochromic Materials)

The field of optoelectronics is constantly seeking new materials with tailored properties. Thiophene-based polymers are already widely used as organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The introduction of a sulfur-rich thietane group could further enhance the optoelectronic properties of these materials. For instance, polymers with a high sulfur content have been shown to exhibit a high refractive index, which is beneficial for light extraction in OLEDs. digitellinc.comeurekalert.org

Furthermore, thiophene-containing polymers are known for their electrochromic properties, meaning they can change color in response to an electrical potential. This makes them suitable for applications such as smart windows and displays. The specific electronic and steric effects of the thietan-3-yl substituent could modulate the electrochromic behavior of polymers derived from this compound, potentially leading to new colors, faster switching times, or improved stability.

Catalysis and Ligand Design

The presence of a sulfur atom and a carboxylate group in this compound suggests its potential utility in the design of novel catalysts and ligands.

Potential as Ligands for Transition Metal Catalysis

Sulfur-containing compounds are known to act as effective ligands for a variety of transition metals. The sulfur atom in the thietane ring possesses lone pairs of electrons that can coordinate to a metal center. Research has shown that thietane can act as a ligand in polynuclear metal carbonyl complexes. acs.orgosti.gov The carboxylate group of the thiophene moiety provides another potential coordination site, allowing the molecule to act as a bidentate ligand. The specific geometry and electronic properties imparted by the this compound ligand could influence the reactivity and selectivity of a metal catalyst, leading to new catalytic applications.

Development of Organocatalysts Based on the Compound's Structure

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, is a rapidly growing field. The design of effective organocatalysts often relies on the strategic placement of functional groups that can activate substrates and facilitate reactions. While direct precedent is limited, the bifunctional nature of this compound, with its Lewis basic sulfur atom and Brønsted basic carboxylate group, suggests its potential as a scaffold for the development of new organocatalysts. For example, it could potentially be used in reactions that benefit from synergistic activation by both a Lewis base and a Brønsted base. Further functionalization of the thietane or thiophene rings could also lead to more complex and highly active organocatalytic systems. rsc.org

Development of Novel Chemical Probes for Spectroscopic Studies

The unique structural amalgamation of a sulfur-rich, aromatic thiophene ring and a strained, non-aromatic thietane ring in this compound presents intriguing possibilities for its application as a chemical probe in various spectroscopic methodologies. While direct research on this specific molecule as a spectroscopic probe is not extensively documented, an analysis of its constituent moieties provides a strong basis for its potential in this domain. The thiophene-2-carboxylate component can serve as the core spectroscopic reporter unit, while the thietane substituent is positioned to modulate its electronic and, consequently, its spectral properties.

The thiophene core is a well-established chromophore and fluorophore. Thiophene derivatives have been the subject of numerous spectroscopic investigations, which have characterized their behavior using techniques such as Fourier-transform infrared (FT-IR) and UV-Vis spectroscopy. univ.kiev.ua The electronic transitions within the thiophene ring, specifically the π-π* transitions, are responsible for its absorption and emission properties. These properties are highly sensitive to the nature and position of substituents on the ring.

The thietane ring, a four-membered heterocycle containing a sulfur atom, is known for its unique electronic configuration and ring strain. researchgate.net While less explored than its oxygen-containing counterpart, oxetane (B1205548), the thietane fragment is gaining attention in medicinal and materials science for its ability to influence molecular properties. researchgate.netsigmaaldrich.comresearchgate.net In the context of this compound, the thietane ring can influence the spectroscopic behavior of the thiophene-2-carboxylate moiety in several ways:

Electronic Effects : The sulfur atom in the thietane ring can participate in through-space electronic interactions with the thiophene π-system, potentially altering the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation of the HOMO-LUMO gap would directly impact the wavelengths of maximum absorption and emission.

Steric Hindrance : The three-dimensional structure of the thietane ring can impose steric constraints that affect the planarity of the thiophene ring relative to other parts of a larger molecular assembly. This can influence the extent of π-conjugation and, therefore, the spectroscopic output.

Solvatochromic Effects : The polarity and hydrogen-bonding capabilities of the local environment around the probe molecule can be influenced by the presence of the thietane ring, potentially leading to discernible solvatochromic shifts in the UV-Vis spectrum.

Computational studies, such as those employing Density Functional Theory (DFT), have proven valuable in predicting the spectroscopic properties of thiophene derivatives. univ.kiev.ua Such studies on this compound could elucidate the precise nature of the electronic interactions between the thietane and thiophene rings and predict its spectral characteristics.

The development of chemical probes often involves the strategic placement of functional groups that can interact with specific analytes or change their properties in response to environmental stimuli. The ester linkage in this compound provides a convenient point for further chemical modification, allowing for the attachment of recognition elements or other functional moieties to create more sophisticated and targeted spectroscopic probes.

While awaiting direct experimental validation, the foundational chemistry of its components suggests that this compound is a promising scaffold for the design of novel chemical probes for spectroscopic studies. Its synthesis and characterization would be a valuable contribution to the field of materials science and chemical biology, expanding the toolkit of available probes for sensing and imaging applications.

Illustrative Spectroscopic Data for a Thiophene-Based Chemical Probe

The following table represents typical spectroscopic data that might be expected for a chemical probe based on a substituted thiophene-2-carboxylate, such as this compound. This data is illustrative and based on findings for structurally related compounds, as direct experimental data for the specific title compound is not widely published.

Spectroscopic Technique Parameter Illustrative Value Interpretation
UV-Vis Absorption λmax (in Dichloromethane)~320 nmRepresents the energy of the π-π* electronic transition within the thiophene chromophore.
Fluorescence Emission λem (in Dichloromethane)~450 nmThe wavelength of light emitted after excitation, indicative of the energy difference between the excited and ground states.
FT-IR Spectroscopy C=O Stretch (Ester)~1710 cm-1Characteristic vibrational frequency for the carbonyl group in the thiophene-2-carboxylate moiety.
FT-IR Spectroscopy C-S-C Stretch (Thietane)~650 cm-1A potential vibrational mode associated with the thietane ring, though often weak and coupled with other vibrations.
1H NMR (in CDCl3) Thiophene Protonsδ 7.0-8.0 ppmChemical shifts for the protons on the thiophene ring, influenced by the electronic environment.
1H NMR (in CDCl3) Thietane Protonsδ 3.0-4.0 ppmChemical shifts for the methylene (B1212753) protons of the thietane ring.
13C NMR (in CDCl3) Thiophene Carbonsδ 125-140 ppmChemical shifts for the carbon atoms within the aromatic thiophene ring.
13C NMR (in CDCl3) Thietane Carbonsδ 30-40 ppmChemical shifts for the carbon atoms within the strained thietane ring.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.